2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
This compound is a sulfamoyl-substituted tetrahydrobenzo[b]thiophene derivative characterized by a unique structural framework. Its core consists of a 4,5,6,7-tetrahydrobenzo[b]thiophene ring system, functionalized with a benzamido group bearing a branched N-butyl-N-ethylsulfamoyl moiety at the 4-position. Additionally, a methylcarboxamide group is attached at the 3-position of the thiophene ring.
Properties
IUPAC Name |
2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4S2/c1-4-6-15-26(5-2)32(29,30)17-13-11-16(12-14-17)21(27)25-23-20(22(28)24-3)18-9-7-8-10-19(18)31-23/h11-14H,4-10,15H2,1-3H3,(H,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSOPKXWCRKKKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. Its structure features a benzo[b]thiophene core and various functional groups that may contribute to its pharmacological properties. This article delves into the biological activity of this compound, highlighting relevant research findings, potential applications, and comparative analyses with structurally similar compounds.
Structural Overview
The molecular formula of the compound is with a molecular weight of approximately 356.5 g/mol. The presence of the sulfamoyl group and the carboxamide functionality are particularly noteworthy as they are often associated with significant biological activity.
Biological Activity
Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity: Compounds containing sulfonamide groups have demonstrated effectiveness against various bacterial strains.
- Anti-inflammatory Properties: Some thieno[3,2-b]pyridines show potential in reducing inflammation markers.
- Antitumor Effects: Certain derivatives have been studied for their ability to inhibit tumor growth in vitro.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Antitumor | Inhibition of cell proliferation in cancer cell lines |
The mechanism by which this compound exerts its biological effects is not yet fully elucidated. However, it is hypothesized that:
- The sulfamoyl group may interact with bacterial dihydropteroate synthase, inhibiting folate synthesis.
- The benzo[b]thiophene moiety could play a role in modulating various signaling pathways involved in inflammation and tumorigenesis.
Table 2: Comparative Analysis with Related Compounds
Comparison with Similar Compounds
Structural Similarities and Variations
The target compound shares a tetrahydrobenzo[b]thiophene-3-carboxamide scaffold with several derivatives described in the evidence. Key structural variations lie in the substituents on the benzamido and sulfamoyl groups, which critically modulate biological activity and physicochemical properties.
Key Observations :
Sulfamoyl vs. Piperazine/Amino Groups: The target compound’s N-butyl-N-ethylsulfamoyl group contrasts with the piperazine or imino substituents in IIIb and compounds.
Alkyl Chain Effects : The branched butyl-ethyl chain on the sulfamoyl group increases lipophilicity (logP) compared to dimethylsulfamoyl derivatives (e.g., ), which may improve membrane permeability but reduce aqueous solubility.
Biological Activity Trends : Compounds with aromatic substituents (e.g., IIIb, ) exhibit acetylcholinesterase inhibition or antimicrobial activity, suggesting that the tetrahydrobenzo[b]thiophene scaffold itself is bioactive. The sulfamoyl group in the target compound may confer distinct target selectivity .
Spectroscopic and Computational Comparisons
- IR/NMR Profiles : The target compound’s IR spectrum would feature νC=O (~1660–1680 cm⁻¹) and νS=O (~1150–1250 cm⁻¹) bands, similar to compounds in and . Absence of νSH (~2500–2600 cm⁻¹) confirms the thione tautomer stability, as seen in triazole-thiones .
- Computational Similarity: ChemGPS-NP () and hierarchical clustering () would position the target compound near other sulfonamide-thiophene derivatives but distant from piperazine/imino-substituted analogs due to differences in polarity and hydrogen-bonding capacity .
Structure-Activity Relationships (SAR)
- Sulfamoyl Alkylation : The N-butyl-N-ethyl group may enhance blood-brain barrier penetration compared to smaller alkyl groups (e.g., dimethyl in ), though this could increase off-target risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
